riccardiphenol C riccardiphenol C riccardiphenol C is a natural product found in Riccardia crassa with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1852005
InChI: InChI=1S/C21H28O2/c1-15(2)7-5-10-20(3)11-6-12-21(4)19(20)14-16-13-17(22)8-9-18(16)23-21/h5,7-10,13,19,22H,6,11-12,14H2,1-4H3/b10-5+/t19-,20-,21-/m0/s1
SMILES:
Molecular Formula: C21H28O2
Molecular Weight: 312.4 g/mol

riccardiphenol C

CAS No.:

Cat. No.: VC1852005

Molecular Formula: C21H28O2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

riccardiphenol C -

Specification

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
IUPAC Name (8R,8aS,10aS)-8,10a-dimethyl-8-[(1E)-4-methylpenta-1,3-dienyl]-6,7,8a,9-tetrahydro-5H-xanthen-2-ol
Standard InChI InChI=1S/C21H28O2/c1-15(2)7-5-10-20(3)11-6-12-21(4)19(20)14-16-13-17(22)8-9-18(16)23-21/h5,7-10,13,19,22H,6,11-12,14H2,1-4H3/b10-5+/t19-,20-,21-/m0/s1
Standard InChI Key YBIYFWSHKKSQQA-NDFCPFBDSA-N
Isomeric SMILES CC(=C/C=C/[C@]1(CCC[C@]2([C@H]1CC3=C(O2)C=CC(=C3)O)C)C)C
Canonical SMILES CC(=CC=CC1(CCCC2(C1CC3=C(O2)C=CC(=C3)O)C)C)C

Introduction

Taxonomic CategoryClassification
KingdomPlantae
DivisionMarchantiophyta
ClassJungermanniopsida
OrderMetzgeriales
FamilyAneuraceae
GenusRiccardia
SpeciesRiccardia crassa
Geographical SourceNew Zealand

Chemical Structure and Properties

Comparative Analysis with Related Compounds

To better understand riccardiphenol C in the context of related natural products, a comparative analysis with structurally similar compounds provides valuable insights:

CompoundStructural ClassMolecular FormulaMolecular WeightSourceKey Features
Riccardiphenol CSesquiterpene/quinolNot specified in available dataNot specified in available dataNew Zealand Riccardia crassa Mild cytotoxic and antibacterial activity
Riccardiphenol BSesquiterpene derivativeC21H28O2 312.4 g/mol Riccardia crassaContains 2,6-dimethyl-6-[(1E)-4-methylpenta-1,3-dienyl]cyclohexen-1-yl moiety attached to a benzene-1,4-diol unit
Riccardin CMacrocyclic bisbibenzylNot specified in available dataNot specified in available dataSeveral liverworts 18-membered macrocyclic structure; LXRalpha selective agonist

Isolation and Natural Sources

StepProcessDescription
1Collection and identificationGathering of plant material and taxonomic verification
2PreparationDrying and grinding of the plant material to increase surface area for extraction
3ExtractionTreatment with organic solvents (e.g., methanol, ethanol, or dichloromethane)
4FractionationSeparation using chromatographic techniques (e.g., column chromatography, thin-layer chromatography)
5PurificationIsolation of the target compound through additional chromatographic steps
6Structure elucidationCharacterization using spectroscopic methods, particularly NMR spectroscopy

The final structure elucidation of riccardiphenol C was accomplished using NMR spectroscopy, which provides detailed information about the carbon-hydrogen framework and functional groups present in the molecule . This analytical approach is essential for accurately determining the structure of complex natural products like riccardiphenol C.

Biological Activities

Overview of Reported Activities

Riccardiphenol C exhibits two primary biological activities based on the available research data:

Biological ActivityLevel of ActivityReference
Cytotoxic activityMild
Antibacterial activityMild

These activities, though characterized as mild, position riccardiphenol C as a compound of interest for potential pharmaceutical applications, particularly in the fields of anticancer and antimicrobial research.

Cancer Cell LineOriginIC50 Values of Riccardiphenol Analogs
HuCCT-1Intrahepatic cholangiocarcinoma30-50 μM
BxPC3Pancreatic cancer30-50 μM
Panc-1Pancreatic cancer30-50 μM
Mia-PacaPancreatic cancer30-50 μM
A431Vulvar epithelial carcinoma30-50 μM
Hep2Squamous cell carcinoma of the head and neck30-50 μM
HN006Squamous cell carcinoma of the head and neck30-50 μM

The cytotoxicity of riccardiphenol analogs against these cancer cell lines, with IC50 values ranging from 30 to 50 μM, provides a framework for understanding the potential cytotoxic activity of riccardiphenol C. Particularly noteworthy is the activity against cell lines such as Hep2 and BxPC3, which are known to be resistant to classic cytotoxic drugs and some targeted agents . While these data pertain to riccardiphenol analogs rather than riccardiphenol C specifically, they suggest potential anticancer applications for this class of compounds.

Structural Analogs and Related Compounds

Riccardiphenol B

Riccardiphenol B represents a structurally related compound that provides valuable insights into the potential structural characteristics of riccardiphenol C. With a molecular formula of C21H28O2 and a molecular weight of 312.4 g/mol, riccardiphenol B has been isolated from Riccardia crassa and has been the subject of synthetic studies, including a catalytic enantioselective total synthesis .

The chemical structure of riccardiphenol B features a 2,6-dimethyl-6-[(1E)-4-methylpenta-1,3-dienyl]cyclohexen-1-yl moiety attached to a benzene-1,4-diol (hydroquinone) unit . This structural architecture likely shares similarities with riccardiphenol C, providing a foundation for understanding the structural features that contribute to the biological activities of these compounds.

Riccardiphenol B Properties

PropertyValueReference
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
XLogP3-AA5.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Exact Mass312.208930132 Da

These properties suggest that riccardiphenol B, and potentially riccardiphenol C, exhibits significant lipophilicity (as indicated by the XLogP3-AA value of 5.8), which influences its solubility characteristics and membrane permeability. The presence of hydrogen bond donors and acceptors contributes to the compound's ability to interact with biological targets through hydrogen bonding, which may be relevant to its biological activities.

Riccardin C

Another related compound, riccardin C, though belonging to a different structural class, provides additional context for understanding the diversity of bioactive compounds isolated from liverworts. Riccardin C is described as a nuclear receptor LXRalpha selective agonist, characterized as an 18-membered macrocyclic bisbibenzyl isolated from several liverwort species .

The synthesis of riccardin C involved an intramolecular Suzuki-Miyaura coupling to form the 18-membered biaryl linkage , representing a synthetic strategy that may offer methodological insights for future synthetic approaches to riccardiphenol C, despite the structural differences between these compounds.

Research Developments and Future Perspectives

Current Research Status

Future research efforts could focus on several key areas to expand our understanding of riccardiphenol C:

Research AreaPotential Focus
Structural characterizationComprehensive elucidation of the complete structure using advanced spectroscopic techniques
Biological activity profilingDetailed evaluation of cytotoxic and antibacterial activities, including mechanism of action studies
Structure-activity relationshipsInvestigation of the relationship between structural features and biological activities
Synthetic approachesDevelopment of efficient synthetic routes to riccardiphenol C and its analogs
Ecological roleUnderstanding the function of riccardiphenol C in the producing organism
Geographical variationInvestigation of factors influencing the production of riccardiphenol C in different populations of R. crassa

Addressing these research areas would significantly enhance our understanding of riccardiphenol C and its potential applications in various fields.

FieldPotential Application
Pharmaceutical developmentDevelopment of anticancer agents based on cytotoxic activity
Antimicrobial researchCreation of new antibacterial compounds to address antibiotic resistance
Natural product chemistryUtilization as a model compound for structure-activity relationship studies
Liverwort metabolomicsEmployment as a biomarker for specific populations of R. crassa
Chemical ecologyInvestigation of its role in plant-environment interactions

These potential applications highlight the multifaceted value of riccardiphenol C beyond its immediate biological activities, positioning it as a compound of interest across various scientific disciplines.

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